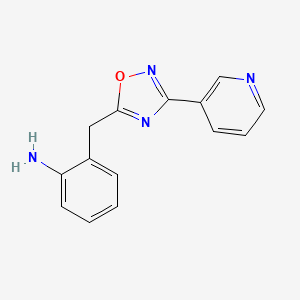

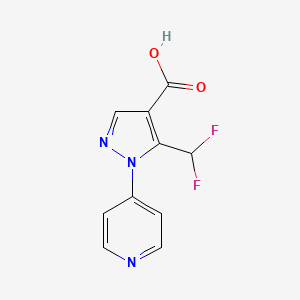

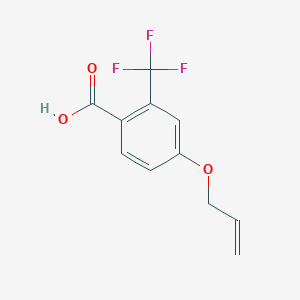

![molecular formula C11H12F3N3O2 B1455556 4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 443864-67-3](/img/structure/B1455556.png)

4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide

Descripción general

Descripción

4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide, also known as HOPB, is a synthetic compound that has been used in a variety of scientific research applications. It is an acid-catalyzed condensation product of 4-hydroxy-4-oxo-N-(3-trifluoromethyl)phenylbutanamide and hydrazine monohydrate. HOPB has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Antibacterial Agent Development

Recent studies have focused on the synthesis of novel compounds with antibacterial properties due to the increasing resistance to existing antimicrobials. The compound has been used as a precursor in the synthesis of triazolo[4,3-a]pyrazine derivatives . These derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, with some exhibiting activities comparable to first-line antibacterial agents like ampicillin .

Nitrogen-Containing Heterocycles in Drug Synthesis

Nitrogen-containing heterocycles are a backbone in many physiologically active compounds and drugs. The compound’s structure allows for the creation of such heterocycles, which are crucial in the development of drugs for various conditions, including psychosis, hypertension, anxiety, and tuberculosis .

Material Science Research

In material science, the compound’s molecular structure, characterized by the presence of a trifluoromethyl group, can be utilized in the development of new materials with unique properties. These materials could have potential applications in various fields, including electronics and photonics .

Chemical Synthesis and Chromatography

The compound serves as a key intermediate in chemical synthesis processes. It is also used in chromatography, a technique for separating mixtures, due to its distinct chemical properties .

Life Science Research

In life science research, this compound is used in the study of biochemical processes and pathways. Its reactivity with various biological molecules makes it a valuable tool for probing enzyme mechanisms and receptor-ligand interactions .

Analytical Chemistry

The compound’s unique structure makes it suitable for use as a standard or reference material in analytical chemistry, aiding in the calibration of instruments and validation of analytical methods .

Environmental Science

Given its structural versatility, the compound can be used in environmental science research to study the degradation of pollutants or the synthesis of environmentally friendly materials .

Pharmacological Studies

The compound’s ability to form nitrogen-containing heterocycles is advantageous in pharmacological studies, where it can be used to synthesize and test new drug candidates with potential therapeutic effects .

Propiedades

IUPAC Name |

4-hydrazinyl-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O2/c12-11(13,14)7-2-1-3-8(6-7)16-9(18)4-5-10(19)17-15/h1-3,6H,4-5,15H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPAJNNZKYAXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCC(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

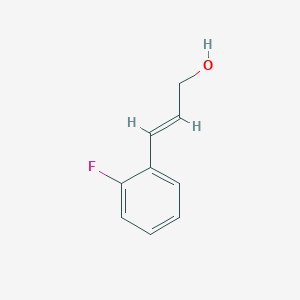

![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)

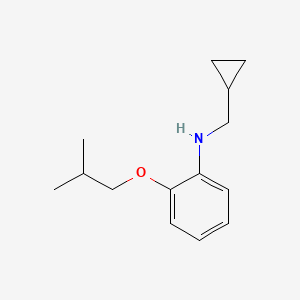

![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)

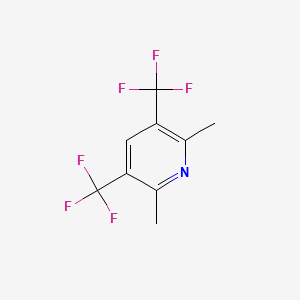

![6-(Tert-pentyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)